molecular formula C22H24N2O3S B2667984 3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893361-11-0

3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2667984
CAS No.: 893361-11-0
M. Wt: 396.51
InChI Key: FNXGDOSUJZOHLO-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Benzamide Scaffolds

The integration of thiazole and benzamide motifs traces its origins to the late 19th century, with Arthur Hantzsch’s pioneering work on thiazole synthesis via α-haloketone and thioamide cyclocondensation. This method laid the foundation for hybrid molecule design, enabling the systematic conjugation of thiazole with aromatic amides. Early 20th-century studies focused on isolating natural thiazole alkaloids, such as bacitracin and thiostrepton, which demonstrated antimicrobial properties. The mid-20th century saw the emergence of synthetic thiazole-benzamide hybrids, driven by advancements in molecular hybridization techniques. For instance, the coupling of 4-methylphenyl-thiazole with benzamide derivatives in the 1980s marked a milestone in optimizing pharmacokinetic profiles.

Recent decades have prioritized rational drug design, with computational tools enabling precise modifications to thiazole-benzamide frameworks. The compound 3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide exemplifies this progression, incorporating methoxy and methyl substituents to enhance bioavailability and target specificity.

Significance in Medicinal Chemistry Research

Thiazole-benzamide hybrids occupy a privileged position in drug discovery due to their dual capacity for target engagement and metabolic stability. The thiazole ring’s electron-rich nitrogen and sulfur atoms facilitate hydrogen bonding and π-π stacking with biological targets, while the benzamide moiety provides conformational rigidity. This synergy has yielded compounds with diverse activities:

  • Anticancer : Thiazole-benzamide hybrids inhibit kinase pathways, such as BRAFV600E, by competing with ATP-binding sites.
  • Antimicrobial : Structural analogs disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
  • Antioxidant : Methoxy substituents on the benzamide ring scavenge free radicals, mitigating oxidative stress.

A 2022 study highlighted 2-(hydrazinyl)-1,3-thiazole derivatives as potent anti-breast cancer agents, with IC50 values below 0.2 μM in MCF-7 cells. Such findings underscore the scaffold’s adaptability to therapeutic niches.

Structural Classification and Nomenclature

The compound this compound derives its name from IUPAC conventions, which prioritize functional group hierarchy and substituent positioning:

Core Structure :

  • Thiazole Ring : A five-membered heterocycle with nitrogen at position 1 and sulfur at position 3.
  • Benzamide : A benzene ring conjugated to a carboxamide group (-CONH2).

Substituents :

  • Thiazole Ring :
    • 4-Methyl group at position 4.
    • 4-Methylphenyl group at position 2.
  • Benzamide :
    • 3,4-Dimethoxy groups on the benzene ring.
    • Ethyl linker connecting the thiazole’s position 5 to the benzamide’s nitrogen.

Systematic Name Breakdown :

  • Parent : Benzamide.
  • Substituents :
    • N-{2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}: Indicates the ethyl-linked thiazole substituent.
    • 3,4-Dimethoxy: Specifies methoxy groups at benzene positions 3 and 4.

This structural complexity enables precise interactions with biological targets, as demonstrated in Table 1.

Table 1 : Structural Components and Their Pharmacological Roles

Component Role Biological Impact
Thiazole ring Hydrogen bonding with kinases BRAFV600E inhibition
4-Methylphenyl group Hydrophobic pocket filling Enhanced target affinity
3,4-Dimethoxy groups Radical scavenging Antioxidant activity
Ethyl linker Conformational flexibility Improved solubility

Research Evolution and Contemporary Focus

Initial research on thiazole-benzamide hybrids prioritized synthetic feasibility, employing Hantzsch cyclization and Ullmann coupling. Early analogs faced limitations in bioavailability due to poor aqueous solubility, prompting the introduction of polar substituents like methoxy and methyl groups.

The 21st century has seen a shift toward target-driven design. For example, molecular docking studies revealed that the 4-methylphenyl group in this compound occupies hydrophobic pockets in BRAFV600E, while the thiazole nitrogen forms hydrogen bonds with catalytic lysine residues. Contemporary efforts focus on:

  • Hybrid Optimization : Balancing lipophilicity and solubility via substituent tuning.
  • Polypharmacology : Designing multi-target hybrids to combat drug resistance.
  • Green Synthesis : Catalytic methods using enzymes or transition metals to reduce waste.

A 2024 review highlighted phenacyl bromide as a key precursor for thiazole-pyrazoline hybrids, underscoring the scaffold’s versatility in anticancer drug development.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-14-5-7-16(8-6-14)22-24-15(2)20(28-22)11-12-23-21(25)17-9-10-18(26-3)19(13-17)27-4/h5-10,13H,11-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGDOSUJZOHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies have indicated that thiazole derivatives, including compounds similar to 3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors .
  • Antimicrobial Properties
    • The thiazole ring in this compound is known for its antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents .
  • Neuroprotective Effects
    • Recent studies suggest that benzamide derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress. This could be particularly relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in human cancer cell lines; modulation of apoptosis-related proteins.
Antimicrobial ActivityEffective against various bacterial strains; potential for new antibiotic development.
Neuroprotective EffectsReduction in oxidative stress markers; improvement in cognitive function in animal models.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Thiazole vs. Thiadiazole Derivatives
  • Target Compound: The 1,3-thiazole core is linked to a benzamide via an ethyl group.
  • Thiadiazole Analogs: Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () replace the thiazole with a 1,3,4-thiadiazole. Thiadiazoles are known for broader biological activities, including insecticidal and fungicidal effects, but may exhibit reduced metabolic stability compared to thiazoles .
Benzamide vs. Benzimidazole Derivatives
  • N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]benzamide (4ca) (): Features a hydroxy group at position 4 of the thiazole and a methoxyphenyl substituent.
  • 2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): The benzimidazole core introduces a fused aromatic system, which may improve π-π stacking interactions but could also increase molecular rigidity, limiting conformational adaptability .

Substituent Effects

Methoxy Groups
  • The 3,4-dimethoxy substitution on the benzamide ring in the target compound provides electron-donating effects, stabilizing interactions with electron-deficient regions in biological targets. This contrasts with 4ca (), where a single methoxy group on the phenyl-thiazole may offer weaker electronic modulation .
Methylphenyl vs. Halogenated Substituents
  • The 4-methylphenyl group on the thiazole enhances lipophilicity, favoring blood-brain barrier penetration. In contrast, halogenated analogs like 9b (4-fluorophenyl) and 9c (4-bromophenyl) () introduce electronegative atoms, which may improve binding affinity to polar active sites but increase toxicity risks .

Docking and Binding Affinity

  • The target compound’s ethyl linker and methyl groups may allow deeper penetration into enzyme active sites compared to bulkier analogs .

Antimicrobial and Anticancer Activity

  • Thiadiazole derivatives () show broad-spectrum antimicrobial activity, while benzothiazole-triazole hybrids () demonstrate antiproliferative effects. The target compound’s thiazole-benzamide scaffold may balance these properties with improved pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Scaffold Key Substituents Molecular Weight (g/mol) LogP*
Target Compound 1,3-Thiazole 3,4-Dimethoxybenzamide, 4-MePh 497.63 ~3.8
4ca () 1,3-Thiazole 4-Hydroxy, 4-MeOPh 395.42 ~2.5
9c () 1,3-Thiazole 4-BromoPh, triazole-acetamide 532.34 ~4.2
Thiadiazole Derivative () 1,3,4-Thiadiazole 4-Cl-Benzylidene, 4-MePh 345.84 ~3.1

*LogP estimated using fragment-based methods.

Biological Activity

3,4-Dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that belongs to the class of benzamides. This compound exhibits potential biological activities, particularly in the areas of anticancer and antimicrobial properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Molecular Weight: 372.48 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: Similar to other benzamide derivatives, it may inhibit key enzymes involved in cellular processes, such as kinases and phosphatases.
  • Anticancer Activity: The thiazole moiety is known for its role in enhancing anticancer properties by modulating pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Activity Type Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies demonstrated significant inhibition of cell proliferation. ,
Antimicrobial Potential antibacterial activity due to structural similarities with known sulfonamide antibiotics.
Kinase Inhibition Compounds with similar structures have shown to inhibit RET kinase activity, indicating potential for targeted cancer therapy. ,

Case Studies and Research Findings

  • Anticancer Studies:
    • A study evaluated the effectiveness of similar benzamide derivatives against breast cancer cell lines (MCF-7 and SK-BR-3). Results indicated that compounds with thiazole rings exhibited enhanced antiproliferative activity compared to standard treatments like doxorubicin .
    • Another study focused on the mechanism by which thiazole-containing compounds induce apoptosis in cancer cells through activation of caspases .
  • Antimicrobial Activity:
    • Research indicates that benzamide derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways. The sulfonamide group present in related compounds plays a crucial role in this mechanism.
  • Kinase Inhibition:
    • Investigations into RET kinase inhibitors revealed that certain benzamide derivatives could effectively inhibit kinase activity in both molecular and cellular assays, suggesting a pathway for developing targeted cancer therapies .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing the thiazole core in this compound?

The thiazole ring can be synthesized via cyclization of thioamide precursors. For example, reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under basic conditions (triethylamine) yields N-substituted thiazole intermediates . Optimization of solvent choice (e.g., ethanol or dioxane) and stoichiometric ratios of reagents is critical to avoid byproducts like unreacted amines or over-acylated species.

Q. Q2. How is the 3,4-dimethoxybenzamide moiety introduced into the structure?

The benzamide group is typically coupled via an amide bond formation. A nucleophilic substitution reaction between 3,4-dimethoxybenzoic acid derivatives (e.g., activated as an acid chloride) and the primary amine group on the thiazole-ethyl sidechain is commonly employed. Catalytic bases like DMAP or HOBt improve coupling efficiency in polar aprotic solvents (e.g., DMF) .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for –OCH3) and aromatic protons (δ 6.5–8.0 ppm for thiazole and benzamide rings).
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z ~453.18).
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (amide I/II bands) .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (employing SHELXL ) can determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the amide group and solvent molecules). For example, the dihedral angle between the thiazole and benzamide rings may influence π-π stacking, affecting solubility and bioactivity .

Q. Q5. What strategies address contradictions in reported biological activity data for structurally similar compounds?

  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., MIC for antimicrobial activity).
  • Structural tweaks : Modify the 4-methylphenyl group on the thiazole to assess its role in membrane permeability .
  • Solubility profiling : Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with inconsistent activity in hydrophilic vs. lipophilic media .

Q. Q6. How can structure-activity relationship (SAR) studies guide optimization of this compound for antifungal applications?

  • Core modifications : Replace the 3,4-dimethoxy group with 2,4-dichloro substituents (known to enhance antifungal potency in triazole derivatives) .
  • Sidechain elongation : Introduce polar groups (e.g., –OH or –NH2) on the ethyl linker to improve water solubility without compromising target binding .

Methodological Challenges and Solutions

Q. Q7. How to troubleshoot low yields in the final amide coupling step?

  • Activation issues : Use coupling agents like HATU or EDCI instead of DCC for sterically hindered amines.
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate unreacted starting materials .

Q. Q8. What computational tools predict metabolic stability of this compound?

  • ADMET predictors : Use SwissADME or ADMETLab to estimate cytochrome P450 interactions and metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Docking studies : Map the compound to fungal CYP51 (lanosterol demethylase) to identify residues prone to steric clashes .

Contradictory Findings and Resolution

  • Issue : Conflicting solubility data in DMSO (10 mg/mL vs. 25 mg/mL in similar analogs).
  • Resolution : Verify crystallinity (via PXRD) and hydrate formation, which alter dissolution kinetics .

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